molecular formula C20H15Cl3N2O4 B4167720 2,4-dichloro-N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-N-(2,5-dioxopyrrolidin-1-yl)benzamide

2,4-dichloro-N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B4167720
M. Wt: 453.7 g/mol
InChI Key: IKCGJSFJAPRKDV-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-N-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including chlorinated aromatic rings, a pyrrolidinyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-N-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chloroacetophenone in the presence of a base such as pyridine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with succinic anhydride to form the pyrrolidinyl ring.

    Final Coupling: The final step involves coupling the cyclized intermediate with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-N-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with fewer oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-dichloro-N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-N-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-N-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2-chlorophenyl)benzamide
  • 2,4-dichloro-N-(4-chlorophenyl)benzamide
  • 2,4-dichloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide

Uniqueness

2,4-dichloro-N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-N-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorinated aromatic rings and a pyrrolidinyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

2,4-dichloro-N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2O4/c1-11(19(28)12-2-4-13(21)5-3-12)24(25-17(26)8-9-18(25)27)20(29)15-7-6-14(22)10-16(15)23/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCGJSFJAPRKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)N(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Reactant of Route 3
2,4-dichloro-N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Reactant of Route 4
2,4-dichloro-N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Reactant of Route 5
2,4-dichloro-N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2,4-dichloro-N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-N-(2,5-dioxopyrrolidin-1-yl)benzamide

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